molecular formula C22H30O2 B14501186 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene CAS No. 62897-53-4

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene

Katalognummer: B14501186
CAS-Nummer: 62897-53-4
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: CKTALMJGQXQDRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a benzene ring substituted with butoxy and ethoxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene typically involves electrophilic aromatic substitution reactions. The process begins with the formation of a strongly electrophilic bromine cation, which then forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is removed from this intermediate, yielding the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar electrophilic aromatic substitution reactions are employed on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and other electrophiles. Reaction conditions typically involve the use of solvents like dichloromethane or chloroform, and catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound would yield a brominated derivative, while oxidation might produce an oxidized form of the compound.

Wissenschaftliche Forschungsanwendungen

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming various substituted products. The specific pathways and molecular targets depend on the nature of the electrophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and synthetic purposes.

Eigenschaften

CAS-Nummer

62897-53-4

Molekularformel

C22H30O2

Molekulargewicht

326.5 g/mol

IUPAC-Name

1-butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene

InChI

InChI=1S/C22H30O2/c1-5-7-16-24-21-14-10-19(11-15-21)22(17(3)4)18-8-12-20(13-9-18)23-6-2/h8-15,17,22H,5-7,16H2,1-4H3

InChI-Schlüssel

CKTALMJGQXQDRO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.